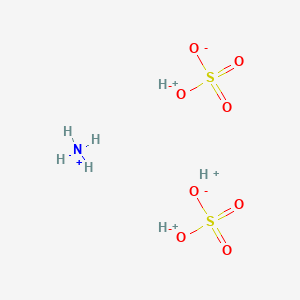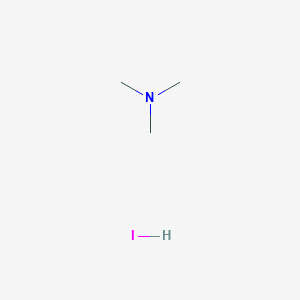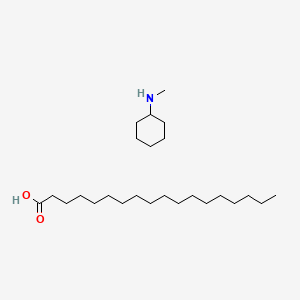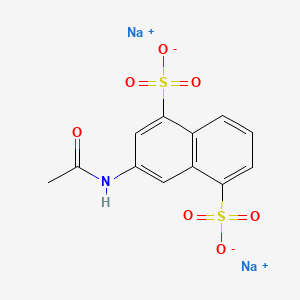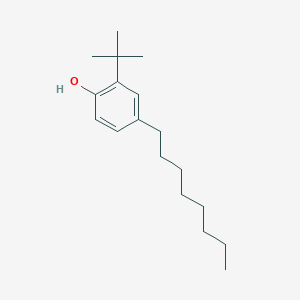
Ergonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergonine is a naturally occurring alkaloid found in ergot, a fungus that infects rye and other cereals. It belongs to the class of ergot alkaloids, which are known for their diverse pharmacological activities. This compound is structurally related to lysergic acid and is a key intermediate in the biosynthesis of various ergot alkaloids.
准备方法
Synthetic Routes and Reaction Conditions: Ergonine can be synthesized through several chemical routes. One common method involves the hydrogenation of lysergic acid derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of Claviceps purpurea, a fungus that produces ergot alkaloids. The fermentation process is carefully controlled to optimize the yield of this compound and other desired alkaloids. After fermentation, the alkaloids are extracted and purified using techniques such as chromatography.
化学反应分析
Types of Reactions: Ergonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the synthesis of different derivatives and for studying the compound’s properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which can replace specific functional groups on the this compound molecule.
Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties. For example, the oxidation of this compound can lead to the formation of lysergic acid, a precursor for many other ergot alkaloids.
科学研究应用
Ergonine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other ergot alkaloids and their derivatives.
Biology: this compound and its derivatives are studied for their effects on biological systems, including their interactions with neurotransmitter receptors.
Medicine: this compound derivatives have been investigated for their potential therapeutic effects, including their use in treating migraines and other neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs.
作用机制
The mechanism of action of ergonine involves its interaction with various molecular targets in the body. This compound and its derivatives can bind to serotonin receptors, dopamine receptors, and adrenergic receptors, modulating their activity. These interactions can lead to a range of physiological effects, including vasoconstriction, neurotransmitter release, and changes in mood and perception.
相似化合物的比较
Ergonine is similar to other ergot alkaloids such as ergovaline, ergoptine, and ergotamine. it has unique properties that distinguish it from these compounds:
Ergovaline: Like this compound, ergovaline is an ergot alkaloid, but it has a different peptide structure, leading to distinct pharmacological effects.
Ergoptine: Ergoptine is another ergot alkaloid with a similar structure to this compound, but it has different substituents on the ergoline ring, affecting its biological activity.
Ergotamine: Ergotamine is well-known for its use in treating migraines. It has a more complex structure compared to this compound and exhibits stronger vasoconstrictive properties.
属性
CAS 编号 |
29537-61-9 |
|---|---|
分子式 |
C30H37N5O5 |
分子量 |
547.6 g/mol |
IUPAC 名称 |
(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,25+,29-,30+/m1/s1 |
InChI 键 |
XWTYUTWHTOOWSS-LHBBTEICSA-N |
手性 SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
规范 SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


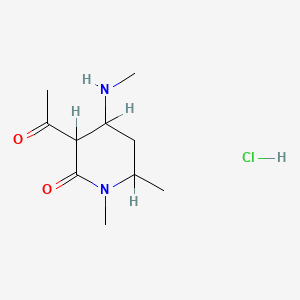
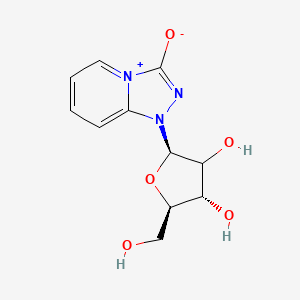

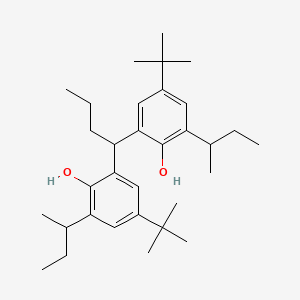
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)

